1-(4-fluorobenzyl)piperidine-2-carboxylic acid
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Overview
Description
1-(4-fluorobenzyl)piperidine-2-carboxylic acid is an organic compound that features a piperidine ring substituted with a 4-fluorobenzyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that the compound can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that benzylic compounds can influence a variety of biochemical pathways due to their reactivity .
Result of Action
It is known that benzylic compounds can have a variety of effects at the molecular and cellular level due to their reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzyl chloride and piperidine.
N-Alkylation: The 4-fluorobenzyl chloride is reacted with piperidine under basic conditions to form 1-(4-Fluoro-benzyl)-piperidine.
Carboxylation: The resulting 1-(4-Fluoro-benzyl)-piperidine is then carboxylated using carbon dioxide in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzyl derivatives.
Scientific Research Applications
1-(4-fluorobenzyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-benzyl)-piperidine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
4-Fluorobenzoic acid: Contains a similar fluorobenzyl group but lacks the piperidine ring.
1-Benzyl-piperidine-2-carboxylic acid: Similar structure but without the fluorine atom.
Uniqueness
1-(4-fluorobenzyl)piperidine-2-carboxylic acid is unique due to the presence of both the fluorobenzyl group and the piperidine ring, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCCKEVVICUODU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391703 |
Source
|
Record name | 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1030610-75-3 |
Source
|
Record name | 1-(4-Fluoro-benzyl)-piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[(4-fluorophenyl)methyl]piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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